1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Description
1-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a boronic ester-containing aromatic ketone with the molecular formula C₁₅H₁₈BClO₃. Its structure features:
- A chloro substituent at the 2-position of the phenyl ring, enhancing electrophilic reactivity.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position, enabling Suzuki-Miyaura cross-coupling reactions.
- An acetyl group at the 1-position, offering sites for further functionalization.
This compound is synthesized via catalytic borylation reactions, as evidenced by its structural analogs (e.g., purification via preparative thin-layer chromatography in ). While direct data on its melting point or yield are unavailable in the provided evidence, related compounds (e.g., compound 56 in ) exhibit high yields (90%) and melting points (~95–96°C), suggesting similar synthetic efficiency for the target compound .
Properties
CAS No. |
1417036-33-9 |
|---|---|
Molecular Formula |
C14H18BClO3 |
Molecular Weight |
280.56 g/mol |
IUPAC Name |
1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H18BClO3/c1-9(17)11-8-10(6-7-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
InChI Key |
URNQTFVMOQZYIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Key Observations:
- Chloro vs.
- Boron Position : The 5-B(pin) placement in the target compound contrasts with 3-B(pin) in compound 2n (). Meta-substitution may reduce steric hindrance in cross-coupling reactions compared to ortho-substitution .
- Linker Flexibility : Compound 19 () incorporates an ethyl spacer between the phenyl and B(pin) groups, improving conformational flexibility for coupling reactions but reducing planarity .
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